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molecular formula C22H45Cl B1585144 1-Chlorodocosane CAS No. 42217-03-8

1-Chlorodocosane

Cat. No. B1585144
M. Wt: 345 g/mol
InChI Key: OACXFSZVCDOBKF-UHFFFAOYSA-N
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Patent
US06369249B1

Procedure details

In a 250 ml capacity conical flask 8.63 g behenyl chloride (0.025 M), 1.75 g acrylamide (0.025 M) and 50 ml acetone were placed to obtain a clear solution. The solution was stirred with a magnetic needle at room temperature. 3.25 g anhydrous aluminium chloride (0.025 M) was added and the reaction mixture was stirred at room temperature. After 5 to 10 minutes of stirring vigorous evolution of hydrogen chloride took place which ceased after about 5 minutes. The product was isolated following the procedure described for synthesis of N-cetylacrylamide.
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[C:24]([NH2:28])(=[O:27])[CH:25]=[CH2:26].[Cl-].[Al+3].[Cl-].[Cl-].Cl.C(NC(=O)C=C)CCCCCCCCCCCCCCC>CC(C)=O>[CH2:1]([NH:28][C:24](=[O:27])[CH:25]=[CH2:26])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8.63 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)Cl
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
3.25 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)NC(C=C)=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred with a magnetic needle at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
The product was isolated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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